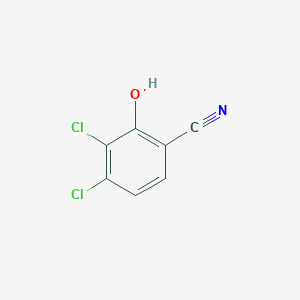

3,4-Dichloro-2-hydroxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichloro-2-hydroxybenzonitrile, commonly known as DCBH, is an organic chemical compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular formula of C7H3Cl2NO and a molecular weight of 191.03 g/mol. It is a versatile compound that can be used in a variety of chemical reactions, including those involving oxidation, hydrolysis, and condensation. DCBH is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals.

Aplicaciones Científicas De Investigación

DCBH has been used in a variety of scientific research applications, including the synthesis of drugs, pesticides, and other chemicals. It has also been used in the synthesis of polymers and in the production of dyes, pigments, and other materials. Additionally, it has been used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals.

Mecanismo De Acción

Target of Action

It is known that this compound is a type of phenolic herbicide . Phenolic herbicides typically target plant cells, disrupting their normal functions and leading to their death .

Mode of Action

The mode of action of 3,4-Dichloro-2-hydroxybenzonitrile is believed to be based on protonophoric uncoupling of oxidative phosphorylation . This process disrupts the normal energy production within the cell, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dichloro-2-hydroxybenzonitrile are related to energy production within the cell. By disrupting oxidative phosphorylation, the compound prevents the cell from producing ATP, the primary energy currency of the cell . This disruption leads to a downstream effect of energy depletion within the cell, ultimately causing cell death .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed within the body, potentially affecting a wide range of cells and tissues .

Result of Action

The result of the action of 3,4-Dichloro-2-hydroxybenzonitrile is the death of the targeted cells. By disrupting the normal energy production within the cell, the compound causes the cell to deplete its energy reserves, leading to cell death .

Action Environment

The action of 3,4-Dichloro-2-hydroxybenzonitrile can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or contaminants in the environment can potentially interact with the compound, affecting its stability and efficacy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCBH has a number of advantages and limitations for lab experiments. One of the major advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of chemical reactions. However, it is also a highly reactive compound, which means it can be dangerous to work with. Additionally, it is a toxic compound, so special safety measures must be taken when working with it.

Direcciones Futuras

There are a number of future directions for DCBH research. One of the most promising areas of research is the use of DCBH in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, research could be conducted to determine the exact mechanism of action of DCBH and to understand its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis. Finally, research could be conducted to further explore its potential applications in the synthesis of polymers and in the production of dyes, pigments, and other materials.

Métodos De Síntesis

DCBH can be synthesized through a variety of methods, including the reaction of sodium nitrite with chloroform in the presence of sulfuric acid. This method yields DCBH in a yield of approximately 85%. Other methods of synthesis include the reaction of sodium hypochlorite with benzaldehyde, the reaction of sodium hypochlorite with benzonitrile, and the reaction of sodium hypochlorite with benzyl alcohol.

Propiedades

IUPAC Name |

3,4-dichloro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKURWWNWSLXZHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2-hydroxybenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)

![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)

![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)

![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)

![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)

![4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2386943.png)